REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[C:10]([OH:12])[C:9]([C:13](=[O:16])[CH2:14][CH3:15])=[C:8]2[C:3]=1[C:4]([CH2:18][CH2:19][CH3:20])=[CH:5][C:6](=[O:17])[O:7]2.CO[CH:23](OC)[CH2:24][C:25]([CH3:28])(O)[CH3:26]>N1C=CC=CC=1>[CH3:26][C:25]1([CH3:28])[O:1][C:2]2[C:3]3[C:4]([CH2:18][CH2:19][CH3:20])=[CH:5][C:6](=[O:17])[O:7][C:8]=3[C:9]([C:13](=[O:16])[CH2:14][CH3:15])=[C:10]([OH:12])[C:11]=2[CH:23]=[CH:24]1
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Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
OC1=C2C(=CC(OC2=C(C(=C1)O)C(CC)=O)=O)CCC
|
Name
|
|
Quantity
|
5.54 g
|
Type
|
reactant
|
Smiles
|
COC(CC(C)(O)C)OC
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Name
|
|
Quantity
|
6.5 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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The mixture was refluxed under nitrogen for three days
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Duration
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3 d
|
Type
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CUSTOM
|
Details
|
After removal of the solvent in vacuo
|
Type
|
DISSOLUTION
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Details
|
the residue was dissolved in ethyl acetate
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Type
|
WASH
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Details
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The ethyl acetate was washed several times with 1N HCl and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
It was then dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The crude product obtained by evaporation in vacuo
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with 25% ethyl acetate/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C=CC2=C(O1)C1=C(OC(C=C1CCC)=O)C(=C2O)C(CC)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.55 g | |
YIELD: PERCENTYIELD | 78.6% | |
YIELD: CALCULATEDPERCENTYIELD | 79.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |